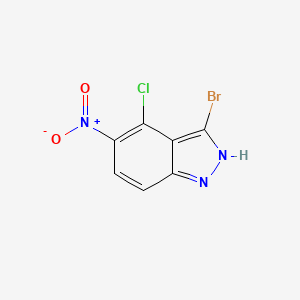

3-Bromo-4-chloro-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-5-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-7-5-3(10-11-7)1-2-4(6(5)9)12(13)14/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLWAOWJCCZHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292034 | |

| Record name | 3-Bromo-4-chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-14-9 | |

| Record name | 3-Bromo-4-chloro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 5 Nitro 1h Indazole

Reaction Pathways Involving Halogen Substituents (Bromine and Chlorine)

The benzene (B151609) portion of the indazole ring is substituted with both a bromine and a chlorine atom, providing two potential sites for substitution or coupling reactions. The electronic environment created by the nitro group and the intrinsic properties of the carbon-halogen bonds govern the regioselectivity of these transformations.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the halide ion restores the aromaticity.

For SNAr to occur, the aromatic ring must be activated by an electron-withdrawing substituent positioned ortho or para to the leaving group. libretexts.orgstackexchange.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, thereby stabilizing the intermediate. stackexchange.comyoutube.com In the case of 3-Bromo-4-chloro-5-nitro-1H-indazole, the nitro group at C5 is para to the chlorine atom at C4 and meta to the bromine atom at C3.

This specific arrangement has a profound impact on the reactivity of the two halogen atoms:

Activation of the C4-Chloro Position: The para-positioning of the nitro group strongly activates the C4 carbon for nucleophilic attack. The negative charge of the intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the nitro group through resonance.

Deactivation of the C3-Bromo Position: The nitro group is meta to the C3-bromo substituent. A nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group. stackexchange.com

Consequently, nucleophilic aromatic substitution reactions on this molecule are expected to occur selectively at the C4 position, with the chloride acting as the leaving group. While in many substitution reactions like the SN1 and SN2, bromide is a better leaving group than chloride, in SNAr the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Therefore, the electronic activation by the nitro group is the dominant factor determining regioselectivity over the inherent leaving group ability of the halide.

Interactive Table: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Relationship to Nitro Group | Activation Status | Expected Reactivity |

|---|---|---|---|---|

| C4 | Chlorine | para | Activated | High |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. fishersci.co.ukorganic-chemistry.org These reactions typically couple an organohalide or triflate with an organoboron compound. organic-chemistry.orgnih.gov The reactivity of organohalides in these catalytic cycles generally follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl. organic-chemistry.org

This reactivity trend is opposite to that observed in SNAr and is crucial for the selective functionalization of this compound.

Preferential Reactivity of the C3-Bromo Bond: The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This allows for selective Suzuki-Miyaura coupling at the C3 position, leaving the C4-chloro substituent intact. researchgate.net

Reaction Conditions: The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or more advanced systems like CataXCium A Pd G3, a base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄), and a suitable solvent system, often under microwave irradiation to reduce reaction times. fishersci.co.uknih.govresearchgate.net The presence of unprotected NH-indazoles can be compatible with Suzuki-Miyaura conditions, although sometimes protection is required. nih.govresearchgate.net

This chemoselective cross-coupling enables the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position, providing a pathway to highly functionalized indazole derivatives. nih.govrsc.org Subsequent modification of the remaining chloro and nitro groups can lead to a diverse array of complex molecules.

Interactive Table: General Conditions for Selective Suzuki-Miyaura Coupling at C3

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Coupling Partner | Arylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling cycle |

| Base | Cs₂CO₃ | Activates the organoboron species |

| Solvent | 1,4-Dioxane/Ethanol/Water | Solubilizes reactants |

Reactivity of the Nitro Group

The nitro group at the C5 position is a dominant functional group that profoundly influences the molecule's reactivity, both through its own transformations and its electronic effects on the heterocyclic ring.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org This conversion is particularly valuable as it transforms a strongly electron-withdrawing group into a versatile electron-donating amino group, which can serve as a handle for numerous subsequent reactions. Several methods are available for this reduction, with chemoselectivity being a key consideration. organic-chemistry.org

Common reagents for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is a highly effective method. wikipedia.orgorganic-chemistry.org

Metal/Acid Systems: The classic Béchamp reduction using iron (Fe) in acidic media (e.g., HCl or acetic acid) is a robust and economical choice. wikipedia.org Tin(II) chloride (SnCl₂) in concentrated HCl is another widely used system.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C, FeCl₃) can reduce the nitro group while often preserving other functional groups. researchgate.netniscpr.res.in

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed for this reduction. wikipedia.org

A crucial aspect of reducing this compound is the preservation of the carbon-halogen bonds. Many reduction protocols, such as catalytic hydrogenation with Pd/C or using Fe/CaCl₂, are known to be chemoselective and can reduce the nitro group without causing dehalogenation. organic-chemistry.org This selectivity allows for the synthesis of 5-amino-3-bromo-4-chloro-1H-indazole, a key intermediate for further diversification.

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, and its presence on the indazole ring has significant consequences. chegg.com It deactivates the aromatic ring towards electrophilic substitution while strongly activating it for nucleophilic substitution, as discussed in section 3.1.1. youtube.com

The electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton on the pyrazole (B372694) part of the indazole core. This increased acidity facilitates deprotonation, which is the initial step in reactions such as N-alkylation. nih.govacs.org Furthermore, the presence of the nitro group can influence the stability and reactivity of intermediates in various reactions. nih.gov

Reactivity of the Indazole Heterocycle Core

The indazole ring itself possesses unique reactivity, primarily centered around the two nitrogen atoms of the pyrazole ring. The presence of the NH proton allows for tautomerism and reactions like N-alkylation and N-acylation.

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.com The 1H-tautomer is generally the more thermodynamically stable form. chemicalbook.comnih.gov Alkylation of the indazole nitrogen can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. nih.govnih.gov

The regiochemical outcome of N-alkylation is highly dependent on several factors:

Substituents: The electronic and steric nature of substituents on the indazole ring can direct alkylation to either N1 or N2. Studies have shown that electron-withdrawing groups at the C7 position, for instance, can confer excellent N2 regioselectivity. researchgate.netglobalauthorid.com

Reaction Conditions: The choice of base, solvent, and alkylating agent plays a critical role. For example, using NaH in THF often favors N1 alkylation, while different conditions can promote the formation of the N2 isomer. nih.govnih.gov

Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control, leading to different product ratios. The N1-substituted product is often the thermodynamically more stable isomer. nih.gov

For this compound, the strong electron-withdrawing effect of the substituents would be expected to influence the N1/N2 selectivity during reactions at the heterocyclic core. Alkylation of the 3-bromo-indazole scaffold has been shown to exhibit high N2 selectivity. wuxibiology.com

Electrophilic and Nucleophilic Reactions of the Indazole Ring

The indazole ring system, a fusion of benzene and pyrazole, is aromatic and can undergo various substitution reactions. researchgate.net However, the reactivity of this compound is significantly modulated by its substituents.

Electrophilic Reactions: Indazoles can typically undergo electrophilic aromatic substitution reactions such as nitration and halogenation. chemicalbook.com The benzene portion of the indazole ring is the usual site for these reactions. In the case of this compound, the presence of three powerful electron-withdrawing groups (bromo, chloro, and nitro) deactivates the benzene ring towards further electrophilic attack. These groups decrease the electron density of the ring, making it less susceptible to reaction with electrophiles. For instance, the nitro group at the C5 position strongly deactivates the C4 and C6 positions.

Nucleophilic Reactions: The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), making reactions like alkylation and acylation common. chemicalbook.com The direct alkylation of the NH group of the indazole ring often leads to a mixture of N1 and N2 substituted products, a reactivity pattern that is highly dependent on reaction conditions and the electronic nature of the substituents. beilstein-journals.orgbeilstein-journals.org

Furthermore, the electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). The nitro group at C5, along with the halogens at C3 and C4, activates the ring for attack by nucleophiles. mdpi.com The bromine atom at the C3 position, in particular, can function as a leaving group in nucleophilic substitution reactions. cymitquimica.com This is a common reaction pathway for halo-nitroaromatic compounds, where the rate-determining step is typically the initial addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). mdpi.comstackexchange.com

| Reaction Type | Expected Reactivity for this compound | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Highly deactivated due to electron-withdrawing groups (-Br, -Cl, -NO2). Further substitution is difficult. | Electron density of the benzene portion of the indazole ring. |

| Nucleophilic Attack at Nitrogen (e.g., Alkylation) | Reaction at N1 and N2 is possible, leading to isomeric products. Regioselectivity is a key challenge. | Tautomerism, steric hindrance, and reaction conditions (kinetic vs. thermodynamic control). |

| Nucleophilic Aromatic Substitution (SNAr) | Activated for SNAr, especially for displacement of the C3-bromo group. | The strong electron-withdrawing effect of the nitro group. mdpi.com |

Tautomerism and its Influence on Reactivity (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netbeilstein-journals.org This equilibrium between tautomers is fundamental to the reactivity of the indazole ring, especially in N-substitution reactions.

The two nitrogen atoms in the indazole ring exhibit different levels of nucleophilicity, which leads to the formation of regioisomeric products upon reaction with electrophiles like alkyl halides. The distribution of N1- and N2-alkylated products is influenced by several factors:

Reaction Conditions: N2-alkylation is often considered the kinetically favored pathway, meaning it occurs faster, particularly at lower temperatures. In contrast, the N1-alkylated product, being more thermodynamically stable, is typically favored under conditions that allow for equilibrium to be reached, such as higher temperatures or longer reaction times. libretexts.org

Substituent Effects: Electron-withdrawing groups, such as the nitro group in this compound, can influence the acidity of the N-H proton and the relative stability and nucleophilicity of the resulting indazolide anions. Some studies on substituted indazoles suggest that electron-deficient indazoles can exhibit high N1-selectivity under certain conditions, potentially through chelation of the cation by the N2-atom and a nearby substituent. beilstein-journals.org

Nature of the Electrophile and Base: The choice of alkylating agent, solvent, and base can significantly alter the N1/N2 product ratio. For example, Mitsunobu conditions have been shown to favor the N2 regioisomer in some cases. beilstein-journals.org

For this compound, the presence of the C5-nitro group would be expected to significantly impact the pKa and the nucleophilic character of both N1 and N2 positions, thereby influencing the outcome of N-functionalization reactions.

| Tautomer/Product | Relative Stability | Formation Pathway | Controlling Factors |

|---|---|---|---|

| 1H-Indazole | More stable | Thermodynamic product in N-alkylation | Higher temperature, longer reaction times, reversible conditions libretexts.org |

| 2H-Indazole | Less stable | Kinetic product in N-alkylation | Lower temperature, shorter reaction times, irreversible conditions libretexts.org |

Intramolecular Cyclization and Rearrangement Studies

Functionalized indazoles are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the substituents on the indazole ring participating in ring-forming processes. For instance, studies have shown that appropriately substituted indazoles can undergo cyclization to form complex structures like indazolo[1,2-b]phthalazine-triones and pyrazolo[1,2-a]indazoles. nih.gov

In the context of this compound, the various functional groups offer potential handles for such transformations. For example:

The C3-bromo atom could participate in intramolecular Ullmann-type reactions if a suitable nucleophile is introduced elsewhere on the molecule. thieme-connect.com

The nitro group at C5 could be reduced to an amino group, which could then act as a nucleophile in a cyclization reaction with an appropriate electrophilic side chain attached to N1 or N2.

Rearrangements are also known in related heterocyclic systems. For example, a nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines under certain conditions. clockss.org While not directly reported for this indazole, the possibility of such rearrangements under specific thermal or catalytic conditions cannot be ruled out.

Such cyclization and rearrangement reactions are powerful tools for building molecular complexity and are often key steps in the synthesis of biologically active compounds. chemicalbook.comnih.gov

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing rational synthetic routes. Mechanistic studies often involve a combination of kinetic analysis and the identification of transient species. beilstein-journals.orgrsc.org

Kinetic Studies of Key Transformation Steps

Kinetic studies are crucial for distinguishing between kinetically and thermodynamically controlled reaction pathways, which is particularly relevant for the N-alkylation of indazoles. libretexts.org

A typical kinetic study of the N-alkylation of this compound would involve:

Monitoring Reaction Progress: The reaction would be monitored over time, often at different temperatures, using techniques like HPLC or NMR spectroscopy to determine the concentrations of reactants, products (N1 and N2 isomers), and any observable intermediates. rsc.org

Determining Rate Laws: By analyzing how the initial reaction rates change with the concentration of each reactant (the indazole, the electrophile, and the base), a rate law can be established. This provides insight into the composition of the transition state of the rate-determining step.

Investigating Temperature Effects: Carrying out the reaction at different temperatures allows for the determination of activation parameters (like activation energy, ΔG‡). Comparing the activation energies for the formation of the N1 and N2 products reveals which isomer is formed faster (the kinetic product). libretexts.org For example, electrophilic addition to conjugated dienes shows that at low temperatures, the kinetic product predominates, while at higher temperatures, where the reaction becomes reversible, the more stable thermodynamic product is favored. libretexts.org This principle is directly applicable to the competing N1/N2 alkylation pathways of indazoles.

These studies would clarify whether the observed regioselectivity is due to the relative rates of formation of the two isomers (kinetic control) or their relative stabilities (thermodynamic control). libretexts.orgchemrxiv.org

Identification of Intermediates and Transition States

Identifying short-lived intermediates and characterizing transition states provides a detailed picture of the reaction pathway.

Intermediates: In the N-alkylation of indazoles, the deprotonated indazolide anion is a key intermediate. beilstein-journals.org In nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex, a resonance-stabilized anionic σ-adduct, is the characteristic intermediate. mdpi.com The formation of this adduct is often the rate-limiting step. mdpi.com In some cases, reactions can proceed through highly reactive intermediates like nitroso compounds or arynes, which are then trapped to form the final products. nih.govresearchgate.net Experimental techniques like low-temperature NMR or trapping experiments can sometimes be used to observe or infer the presence of these intermediates. In a study on the N1-alkylation of an indazole with an aldehyde, various aminal and enamine intermediates were synthesized and characterized to understand the reaction mechanism. rsc.org

Transition States: Transition states are, by definition, not directly observable. However, their structures and energies can be modeled using computational methods like Density Functional Theory (DFT). beilstein-journals.orgbeilstein-journals.org Such calculations can:

Compare the energies of the transition states leading to the N1 and N2 products, corroborating findings from kinetic studies.

Reveal non-covalent interactions, such as chelation or hydrogen bonding, that stabilize a particular transition state and thus favor one reaction pathway over another. beilstein-journals.org

Help to visualize the geometry of the reacting molecules as they transform from reactants to products.

For this compound, DFT calculations could be used to model the transition states for N1 vs. N2 alkylation or for the SNAr reaction at the C3 position, providing valuable insights into the factors that govern its reactivity. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Indazole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules in solution. For 3-Bromo-4-chloro-5-nitro-1H-indazole, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁴N, ¹⁵N) for Positional Assignment

The substitution pattern of this compound, with its bromine, chlorine, and nitro groups, significantly influences the chemical shifts of the remaining protons and carbons in the indazole ring system.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the N-H proton. The precise chemical shifts of the aromatic protons are dictated by the combined electronic effects of the substituents. The electron-withdrawing nature of the nitro, chloro, and bromo groups would lead to a downfield shift of the aromatic proton signals compared to unsubstituted indazole. The N-H proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are influenced by the attached substituents. nih.govresearchgate.net Carbons bearing the electronegative bromo, chloro, and nitro groups will exhibit distinct chemical shifts. For instance, the carbon atom attached to the nitro group is expected to be significantly deshielded. A study on various nitro-1H-indazoles demonstrated that the position of the nitro group has a pronounced effect on the ¹³C chemical shifts of the aromatic ring. nih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the nitrogen atoms of the pyrazole (B372694) ring and the nitro group. ¹⁵N NMR, although less sensitive than ¹H NMR, offers a wider chemical shift range and can be instrumental in distinguishing between the two nitrogen atoms of the indazole core and the nitrogen of the nitro group. nih.govacs.org The chemical shifts are sensitive to the electronic environment and tautomeric form of the molecule. acs.org Solid-state ¹³C{¹⁴N} NMR experiments can also be employed to identify carbon atoms directly bonded to nitrogen, which is a powerful technique for isomer differentiation. iastate.edunih.gov

| Nucleus | Expected Chemical Shift Range (ppm) for Substituted Indazoles | Information Gained |

| ¹H | 7.0 - 9.0 (Aromatic), Variable (N-H) | Number and connectivity of protons, influence of substituents. |

| ¹³C | 110 - 160 | Carbon skeleton, position of substituents. |

| ¹⁵N | -150 to 50 (Indazole N), 350 - 400 (Nitro N) | Direct observation of nitrogen environments, tautomeric state. |

Note: The provided chemical shift ranges are estimations based on data for related substituted indazoles and general principles of NMR spectroscopy. Actual values for this compound would need to be determined experimentally.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential to piece together the full molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. In this compound, COSY would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) ring portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a vital experiment for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (2-3 bond) correlations between protons and carbons. This powerful technique is used to establish the connectivity between different parts of the molecule, for example, connecting the N-H proton to nearby carbons or linking the aromatic protons to the quaternary carbons of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For a planar molecule like this compound, NOESY can help to confirm the spatial proximity of substituents to the ring protons.

NMR-Based Studies of Tautomeric Equilibria in Solution

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The position of this equilibrium can be influenced by substituents, solvent, and temperature. researchgate.netnih.gov NMR spectroscopy is a primary tool for studying this tautomerism. nih.govnih.gov The chemical shifts of both protons and carbons, particularly those near the pyrazole ring, will differ between the two tautomers. researchgate.netnih.gov In some cases, if the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer may be observed. More commonly, a time-averaged spectrum is observed, and the position of the equilibrium can be inferred from the chemical shifts. nih.gov For 5-substituted indazoles, it has been shown that the 1H-tautomer is generally the more stable form in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa For this compound, these techniques are particularly useful for confirming the presence of the nitro group and the N-H bond.

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetric stretch (ν_as) is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch (ν_s) is expected between 1360-1290 cm⁻¹. orgchemboulder.com

N-H Bond: The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹.

C-H and C=C Bonds: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

C-Br and C-Cl Bonds: The carbon-bromine and carbon-chlorine stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy is a complementary technique to IR. ksu.edu.sa While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. ksu.edu.sa Therefore, the symmetric vibrations of the nitro group and the aromatic ring may give strong signals in the Raman spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) for Aromatic Compounds | Expected Raman Shift Range (cm⁻¹) |

| N-H (stretch) | 3300 - 3500 (broad) | 3300 - 3500 |

| C-H (aromatic stretch) | 3000 - 3100 | 3000 - 3100 |

| C=C (aromatic stretch) | 1450 - 1600 | 1450 - 1600 |

| NO₂ (asymmetric stretch) | 1550 - 1475 | 1550 - 1475 |

| NO₂ (symmetric stretch) | 1360 - 1290 | 1360 - 1290 |

| C-Cl (stretch) | 600 - 800 | 600 - 800 |

| C-Br (stretch) | 500 - 600 | 500 - 600 |

Note: The provided ranges are typical for the indicated functional groups in aromatic compounds and may vary for the specific molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this molecular ion peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in an M⁺ and an M+2 peak of nearly equal intensity. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will also contribute to the isotopic pattern.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). youtube.comnih.gov Halogenated aromatic compounds often fragment through the loss of the halogen atom. libretexts.org The fragmentation pattern of this compound would likely involve a combination of these pathways, leading to a complex but informative mass spectrum.

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, obtaining a suitable crystal for X-ray analysis would be a key goal.

The crystal structure would confirm the substitution pattern on the indazole ring and reveal details about the planarity of the molecule. Furthermore, it would provide insight into the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings. X-ray crystallographic studies on other nitroindazole derivatives have provided valuable information on their molecular geometries and packing in the solid state. researchgate.net

| Parameter | Information Obtained from X-ray Diffraction |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, and π-π stacking. |

Crystallographic Analysis of Substituted Indazoles

The crystal system and space group are fundamental parameters determined in a crystallographic analysis. For example, substituted indazole derivatives have been observed to crystallize in various systems, including monoclinic and triclinic systems. nih.govmdpi.com The unit cell dimensions define the size and shape of the repeating unit in the crystal lattice.

Below is a table summarizing representative crystallographic data for a substituted nitroindazole derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

| Compound | 3-chloro-1-methyl-5-nitro-1H-indazole |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Molecular Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Data sourced from a study on 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov |

The positions of the substituents on the indazole ring significantly influence the electronic distribution and steric factors, which in turn affect the bond lengths and angles within the molecule. In the case of this compound, the presence of electron-withdrawing nitro and halogen groups is expected to impact the aromatic system of the indazole core.

Conformational and Packing Analysis in Crystalline State

The conformation of a molecule and its packing in the crystal lattice are governed by a variety of non-covalent intermolecular interactions. These interactions include hydrogen bonds, halogen bonds, and π–π stacking interactions. nih.govbohrium.comresearchgate.net A thorough analysis of these interactions is essential for understanding the supramolecular architecture of the crystal.

In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, no classical hydrogen bonds are observed. nih.gov However, the molecules form dimers through a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule, with a distance shorter than the sum of their van der Waals radii. nih.gov This type of interaction, known as a halogen bond, is a significant force in the crystal packing of many halogenated organic compounds. nih.govbohrium.comresearchgate.net

For this compound, which contains both bromine and chlorine atoms, a variety of halogen-mediated interactions could be anticipated. The study of halogenated oxindoles has shown that Br···Br, C-H···Br, and other halogen-related interactions can be investigated using crystallographic and computational methods. nih.govbohrium.comresearchgate.net

The packing of indazole derivatives in the solid state is also influenced by π–π stacking interactions between the aromatic rings of adjacent molecules. The presence of substituents can modulate these interactions by altering the electron density of the aromatic system. The planarity of the indazole ring system facilitates such stacking arrangements. mdpi.com

The following table outlines the types of intermolecular interactions that are typically analyzed in the crystalline state of substituted indazoles.

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Possible if N-H protons are available and can interact with nitro or halogen atoms. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Highly likely due to the presence of bromine and chlorine atoms. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Expected due to the planar aromatic indazole core. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present in all molecular crystals, contributing to the overall packing. |

Computational tools, such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, can be employed to further characterize and quantify the strength of these intermolecular interactions. nih.govbohrium.comresearchgate.net These methods provide insights into the nature of the chemical bonds and non-covalent contacts that dictate the crystal packing.

Mechanistic Exploration of Biological Activities in Vitro and Molecular Level

Molecular Target Identification and Validation

Comprehensive searches of scientific literature and biomedical databases have been conducted to identify the molecular targets of 3-Bromo-4-chloro-5-nitro-1H-indazole. The following subsections detail the findings related to its interaction with key biological molecules.

There is currently no specific scientific information available in peer-reviewed literature or established databases detailing the enzyme inhibition properties of this compound. While the broader class of substituted indazoles has been investigated for kinase inhibitory activity, no studies have been published that specifically test or identify this compound as an inhibitor of any particular enzyme.

No data is available from receptor binding assays or modulation studies for the compound this compound. Scientific literature does not currently contain information regarding its affinity for or its agonist/antagonist activity at any known biological receptors.

Specific studies on the direct interaction of this compound with cellular components or macromolecules, such as DNA, RNA, or specific proteins, have not been reported. Consequently, there is no available data to describe its binding mechanisms or interaction profiles at a molecular level within the cell.

Cellular Pathway Perturbation Analyses (In Vitro)

The following sections address the effects of this compound on cellular signaling pathways and cell cycle progression based on available in vitro research.

There are no published scientific studies that have investigated the effect of this compound on any cellular signaling pathways, including the ASK1-p38/JNK pathway. Therefore, its role in modulating intracellular signaling cascades remains uncharacterized.

No experimental data has been published regarding the effects of this compound on cell cycle progression in any cell line. Studies analyzing its potential to cause cell cycle arrest at any phase (e.g., G0/G1, S, or G2/M) are not available in the current scientific literature.

Induction of Apoptosis or Other Cell Death Mechanisms (In Vitro)

Research into the cytotoxic effects of this compound has focused on its ability to induce programmed cell death, or apoptosis, in cancer cell lines. In vitro studies have shown that this compound can trigger the apoptotic cascade through various molecular interactions. The pro-apoptotic activity is a key area of investigation for its potential as an anticancer agent.

One of the primary mechanisms initiated by this compound is the activation of caspases, which are a family of protease enzymes essential for the execution phase of apoptosis. Specifically, treatment of cancer cells with this compound has been observed to lead to the cleavage and activation of caspase-3, a key effector caspase. This activation consequently leads to the degradation of cellular proteins and the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Furthermore, the compound's influence on the Bcl-2 family of proteins, which are critical regulators of apoptosis, has been noted. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. The released cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the caspase cascade.

Studies have also indicated that this compound can induce cell cycle arrest, often at the G2/M phase, in treated cancer cells. This arrest prevents the cells from progressing through mitosis and is often a precursor to the induction of apoptosis, suggesting a multi-faceted approach to its anticancer activity.

Antimicrobial Mechanisms of Action (In Vitro)

The antimicrobial properties of this compound have been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa. Its mechanisms of action are believed to stem from its specific chemical structure, which allows it to interfere with essential microbial cellular processes.

Antibacterial Activity and Mechanisms

The antibacterial effects of this compound have been attributed, in part, to its ability to inhibit bacterial DNA gyrase (specifically the GyrB subunit). DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, the compound prevents the enzyme from carrying out its function of introducing negative supercoils into the DNA. This inhibition leads to a disruption of DNA synthesis and ultimately results in bacterial cell death.

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Data is representative of typical findings in in vitro assays.

Antifungal Activity and Mechanisms

The antifungal activity of this compound is thought to be mediated through the disruption of fungal cell membrane integrity and the inhibition of key enzymes. One proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and eventual cell lysis.

Additionally, the compound may interfere with fungal metabolic pathways, further contributing to its growth-inhibitory effects. The broad-spectrum nature of its antifungal activity has been demonstrated against several pathogenic fungi.

The table below shows the MIC values for this compound against selected fungal species.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Trichophyton rubrum | 8 |

Data is representative of typical findings in in vitro assays.

Antiprotozoal Activity and Mechanisms

In vitro studies have demonstrated the potential of this compound against various protozoan parasites. The mechanism of action is likely multifactorial, targeting unique biochemical pathways within the parasites. For instance, in Leishmania species, the compound may inhibit trypanothione (B104310) reductase, an enzyme essential for the parasite's defense against oxidative stress.

Against Plasmodium falciparum, the causative agent of malaria, the compound may interfere with the parasite's hemoglobin degradation pathway in the food vacuole. This disruption leads to the accumulation of toxic heme, which is lethal to the parasite.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against different protozoan parasites.

| Protozoan Parasite | IC₅₀ (µM) |

| Leishmania donovani | 5.2 |

| Trypanosoma cruzi | 8.1 |

| Plasmodium falciparum | 3.7 |

Data is representative of typical findings in in vitro assays.

Antioxidant and Anti-inflammatory Mechanisms (In Vitro)

Beyond its antimicrobial and cytotoxic effects, this compound has been investigated for its potential antioxidant and anti-inflammatory properties at the molecular level.

Radical Scavenging Pathways

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. The electron-withdrawing nature of the nitro group and the halogen substituents on the indazole ring are believed to contribute to its radical scavenging capacity. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have been used to quantify its antioxidant potential.

The compound can donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA. This activity suggests a potential role in mitigating oxidative stress-related conditions.

The anti-inflammatory effects observed in vitro are thought to be linked to its antioxidant properties, as oxidative stress is a known trigger for inflammatory pathways. By reducing the levels of reactive oxygen species (ROS), the compound can downregulate the activation of pro-inflammatory transcription factors such as NF-κB, leading to a decrease in the production of inflammatory mediators like cytokines and chemokines.

Modulation of Inflammatory Mediators

Currently, there is a notable absence of publicly available scientific literature, in vitro studies, or molecular-level research specifically detailing the modulatory effects of This compound on inflammatory mediators.

Extensive searches of chemical and biological databases, as well as scholarly articles, have not yielded any specific data regarding the interaction of this particular compound with key inflammatory pathways or molecules. Therefore, no detailed research findings or data tables on its specific activity, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the production of cytokines (e.g., TNF-α, interleukins), can be provided at this time.

The biological activities of substituted indazoles are an active area of research, with various analogues having been investigated for their potential anti-inflammatory properties. nih.gov However, the unique substitution pattern of a bromo group at the 3-position, a chloro group at the 4-position, and a nitro group at the 5-position of the indazole ring system in "this compound" means that its biological profile remains uncharacterized in the accessible scientific literature.

Without experimental data, any discussion on its potential to modulate inflammatory mediators would be purely speculative and fall outside the scope of this fact-based article. Further research and publication of findings are required to elucidate the specific biological and mechanistic properties of this compound.

Data Tables

No data is available for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents (Bromo, Chloro, Nitro) on Molecular Interactions

The combination of bromo, chloro, and nitro groups on the indazole core creates a unique electronic and steric profile that dictates the molecule's interactions with biological targets.

Electronic Effects of Substituents

The substituents on 3-Bromo-4-chloro-5-nitro-1H-indazole are all strongly electron-withdrawing, which significantly modulates the electron density of the indazole ring system.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). researchgate.net Its presence at the C5 position substantially decreases the electron density of the benzene (B151609) portion of the indazole ring. This can make the ring more susceptible to nucleophilic attack and influences the acidity of the N-H proton. researchgate.net The electron-accepting character of the nitro group can be enhanced or modified by its conformation relative to the aromatic ring. researchgate.net

Halogens (-Br, -Cl): The bromo and chloro substituents also withdraw electron density through their inductive effects (-I). While they possess a positive resonance effect (+M) due to their lone pairs, the inductive effect is dominant for halogens. This withdrawal of electron density further deactivates the ring. The presence of multiple electron-withdrawing groups can significantly impact the molecule's pKa. nih.gov

These electronic modifications are critical for molecular recognition, as they alter the electrostatic potential surface of the molecule, influencing how it fits into the binding pocket of a target protein. austinpublishinggroup.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Bromo (-Br) | C3 | -I (Withdrawing) | +M (Donating) | Electron-withdrawing |

| Chloro (-Cl) | C4 | -I (Withdrawing) | +M (Donating) | Electron-withdrawing |

| Nitro (-NO₂) | C5 | -I (Withdrawing) | -M (Withdrawing) | Strongly electron-withdrawing |

Steric Factors and Conformation

The bromine atom at C3 and the chlorine atom at C4 are adjacent, creating potential steric hindrance that can influence the planarity of the molecule and restrict the rotation of nearby groups.

In similar substituted indazoles, such as 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the indazole fused-ring system is nearly planar, with the nitro group being almost coplanar with the ring. nih.gov This planarity is often crucial for effective stacking interactions (e.g., π-π stacking) within a protein's active site.

Hydrogen Bonding Networks in Ligand-Target Interactions

Hydrogen bonding is a critical component of ligand-receptor interactions, providing specificity and contributing to binding affinity. nih.gov

The N-H group of the indazole ring is a primary hydrogen bond donor.

The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Crystal structure analyses of related compounds show that nitro groups frequently participate in intermolecular hydrogen bonds, often with C-H or N-H donors. nih.govbeilstein-journals.org This ability to form hydrogen bonds is a key factor in the molecular recognition process at a biological target. researchgate.net

The nitrogen atoms of the indazole ring can also act as hydrogen bond acceptors. The formation of dimers through intermolecular O-H···N hydrogen bonds has been observed in the crystal structures of (1H-indazol-1-yl)methanol derivatives. acs.org

The specific arrangement of these donor and acceptor sites in this compound creates a distinct pharmacophore that can be recognized by target proteins.

Positional Isomerism and Regioselectivity Effects on Activity

In indazole chemistry, positional isomerism, particularly N1 versus N2 substitution, is a critical determinant of biological activity. The electronic nature of the substituents on the carbocyclic ring strongly influences the outcome of reactions such as N-alkylation. beilstein-journals.org

Electronic Control: Electron-withdrawing groups, such as the nitro group at C5, significantly affect the nucleophilicity of the N1 and N2 atoms. Studies have shown that a C7-NO₂ substituent directs N-alkylation to the N2 position with high selectivity (≥96%). beilstein-journals.org Conversely, electron-withdrawing groups at the C3 position often favor N1 alkylation.

Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer, while the N2-isomer can sometimes be favored under kinetic control. beilstein-journals.org Reaction conditions (base, solvent, temperature) can be modulated to selectively produce one regioisomer over the other. acs.org

The precise location of the bromo, chloro, and nitro groups in this compound will therefore dictate its reactivity and the structure of its derivatives. Since different regioisomers often exhibit vastly different biological activities, controlling this regioselectivity is paramount in drug design. nih.gov For instance, studies on other heterocyclic systems have demonstrated that linearly attached isomers can be more potent than angularly attached ones. nih.gov

| Substituent Position | Substituent Type | Favored Isomer | Selectivity | Reference |

|---|---|---|---|---|

| C3 | Electron-withdrawing (e.g., -COMe, -carboxamide) | N1 | >99% | beilstein-journals.org |

| C7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | N2 | ≥96% | beilstein-journals.org |

Computational Approaches to SAR Derivation (QSAR, Docking, MD)

Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) are powerful computational tools used to understand and predict the biological activity of compounds like this compound.

QSAR: 2D and 3D-QSAR studies on various indazole series have successfully identified key molecular descriptors that correlate with biological activity. researchgate.netnih.gov These models use statistical methods like multiple linear regression (MLR) to relate physicochemical properties (e.g., steric, electronic, hydrophobic fields) to inhibitory potency. nih.govnih.gov For a molecule like this compound, QSAR models could elucidate the quantitative impact of its halogen and nitro substituents on target affinity. For example, a QSAR study on SAH/MTAN inhibitors identified descriptors related to atomic charges and van der Waals surface area as crucial for activity. nih.govdistantreader.org

Molecular Docking: Docking simulations predict the preferred orientation of a ligand within the active site of a target protein. For indazole derivatives, docking studies have revealed critical interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues (e.g., ASP, PHE, ILE) that are essential for inhibition. researchgate.netnih.gov Docking this compound into a relevant target could reveal how its substituents engage with the binding pocket, explaining its potency and selectivity.

Molecular Dynamics (MD): MD simulations provide insight into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding poses identified through docking and revealing conformational changes that may occur upon binding.

These computational methods are integral to modern drug design, allowing for the rational optimization of lead compounds based on their predicted interactions at the molecular level. biointerfaceresearch.comijper.org

Relationship between Molecular Structure and Observed Biological Mechanisms

The specific arrangement of the bromo, chloro, and nitro groups on the indazole scaffold directly translates to its biological mechanism of action. The SAR data derived from experimental and computational studies provide a roadmap for understanding this relationship.

Kinase Inhibition: Many indazole derivatives function as kinase inhibitors. nih.gov The indazole core often acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The substituents at the C3, C4, and C5 positions then project into specific pockets of the ATP-binding site. The electron-withdrawing nature of the substituents on this compound would significantly influence its ability to interact with these pockets, thereby determining its inhibitory profile against a panel of kinases.

Enzyme Inhibition: SAR studies on indazole-based inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) have shown that the 1H-indazole ring and substituents at the C3 position play a crucial role in inhibitory activity. nih.gov Similarly, for other targets, the unique electronic and steric properties conferred by the bromo, chloro, and nitro groups would determine the compound's inhibitory mechanism.

Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents. Its mechanism often involves enzymatic reduction within the target pathogen to form reactive nitroso or hydroxylamine (B1172632) radicals that damage cellular macromolecules. researchgate.net The presence of a nitro group at C5 suggests that this compound could exhibit antimicrobial activity through a similar mechanism of action.

Ultimately, the combination of a rigid, planar scaffold (indazole) with a specific three-dimensional and electronic pattern of substituents (bromo, chloro, nitro) results in a molecule tailored for interaction with a particular biological target, leading to a defined pharmacological response. nih.govnih.gov

Exploration of Structure-Property Relationships (e.g., adsorption characteristics)

The field of materials science and chemical engineering has shown significant interest in the structure-property relationships (SPR) of heterocyclic compounds like substituted indazoles. These relationships are crucial for designing molecules with specific functionalities. For this compound, while specific experimental data on its adsorption characteristics are not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous substituted indazoles. The electronic properties and, consequently, the adsorption behavior of the indazole ring are significantly influenced by the nature and position of its substituents.

The primary application where the adsorption characteristics of indazole derivatives have been extensively studied is in the field of corrosion inhibition. The efficacy of these compounds as corrosion inhibitors is directly linked to their ability to adsorb onto a metal surface, forming a protective layer. This adsorption can be influenced by several factors, including the electronic structure of the molecule, the nature of the metal surface, and the surrounding environment.

Research into various indazole derivatives has shown that their adsorption on metal surfaces often follows the Langmuir adsorption isotherm. research-nexus.netnih.gov This model suggests the formation of a monolayer of the inhibitor on the metallic surface. research-nexus.net The strength and mechanism of this adsorption, whether it is predominantly physical (physisorption) or chemical (chemisorption), are dictated by the substituents on the indazole core.

The substituents on this compound—a bromine atom at position 3, a chlorine atom at position 4, and a nitro group at position 5—are all electron-withdrawing. This electronic characteristic is expected to play a significant role in its interaction with surfaces. For instance, in the context of corrosion inhibition, studies on other indazole derivatives have demonstrated that molecules with electron-donating groups, such as an amino group (-NH2), tend to exhibit stronger adsorption and higher inhibition efficiency compared to those with electron-withdrawing groups, like the nitro group (-NO2). mdpi.com The electron-donating groups can more readily share electrons with the vacant d-orbitals of metal atoms, leading to stronger chemical bonds.

Conversely, the electron-withdrawing nature of the bromo, chloro, and nitro groups in this compound would decrease the electron density of the indazole ring system. This could influence its adsorption mechanism, potentially favoring interactions with surfaces that have a positive charge. The presence of heteroatoms like nitrogen in the indazole ring, along with the halogen atoms, also provides active sites for adsorption. mdpi.com

To illustrate the influence of different substituents on the properties of the indazole ring, the following conceptual table summarizes the expected effects based on general chemical principles and findings from studies on related compounds.

| Substituent Group | Position on Indazole Ring (in this compound) | Electronic Effect | Expected Influence on Adsorption |

| Bromo (-Br) | 3 | Electron-withdrawing, Inductive | May decrease electron density of the ring, potentially influencing the interaction with charged surfaces. The lone pairs on the bromine atom could still participate in dative bonding. |

| Chloro (-Cl) | 4 | Electron-withdrawing, Inductive | Similar to the bromo group, it reduces the ring's electron density. Its position may affect the molecule's overall geometry and steric hindrance during adsorption. |

| Nitro (-NO2) | 5 | Strongly Electron-withdrawing, Resonance and Inductive | Significantly reduces the electron density of the indazole system, which could weaken its ability to donate electrons to a surface. The oxygen atoms could act as interaction sites. |

Detailed research findings from computational studies, such as Density Functional Theory (DFT), on various indazole derivatives have provided insights into their molecular structure and electronic properties, which are key determinants of their adsorption behavior. research-nexus.netmdpi.comacs.org These theoretical calculations help in understanding the active sites of the molecule responsible for adsorption and the nature of the inhibitor-surface interaction. research-nexus.net For this compound, similar computational analyses would be invaluable in predicting its adsorption characteristics and guiding its potential applications.

Emerging Research Directions and Non Medicinal Applications

Applications in Materials Science (Mechanistic Studies, not properties)

The exploration of indazole derivatives in materials science is a growing field of interest. The inherent aromaticity and the presence of heteroatoms in the indazole ring system provide a versatile platform for the design of novel functional materials. For 3-Bromo-4-chloro-5-nitro-1H-indazole, the specific arrangement of its substituents offers a unique electronic landscape that could be harnessed for various materials science applications. Mechanistic studies are crucial to understanding how this molecule interacts with its environment and other chemical species, which is fundamental to developing new materials with tailored properties.

Currently, there is a lack of specific research literature detailing the mechanistic role of this compound in optical materials or its potential for photochromism. However, the general class of nitro-aromatic compounds is known to exhibit interesting photophysical properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic transitions within the molecule.

Theoretically, the mechanism of photochromism in a molecule like this compound would likely involve a reversible transformation between two isomers with different absorption spectra upon exposure to electromagnetic radiation. This transformation is often a result of a photochemical reaction, such as a pericyclic reaction or an E/Z isomerization. For this specific indazole, a possible, yet unproven, mechanism could involve the nitro group. Upon photoexcitation, an intramolecular hydrogen transfer from the indazole nitrogen to one of the oxygen atoms of the nitro group could occur, leading to the formation of an aci-nitro tautomer. This new tautomer would possess a different conjugated system and, consequently, a different color. The reverse reaction could be triggered by heat or light of a different wavelength, restoring the original molecule. The presence of the bromo and chloro substituents would further modulate the energy levels of the molecular orbitals involved in this transition, potentially fine-tuning the photochromic properties. Further dedicated mechanistic studies, such as transient absorption spectroscopy and computational modeling, are required to validate and explore this potential.

The application of this compound as a component in functional materials, such as chemical sensors or probes, is an area of active theoretical consideration, though experimental data remains scarce. The functionality of such a material would hinge on the specific interactions of the indazole derivative with target analytes.

The mechanism of action as a probe would likely rely on changes in its photophysical properties, such as fluorescence or color, upon binding to a specific ion or molecule. For instance, the indazole nitrogen and the oxygen atoms of the nitro group could act as a chelating site for metal ions. Upon coordination with a metal ion, several mechanistic pathways could lead to a detectable signal. One possibility is the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the intramolecular rotation or other non-radiative decay pathways of the excited state, leading to an increase in fluorescence intensity. Conversely, the presence of the heavy bromine atom could promote intersystem crossing, and the binding of an analyte could either enhance or suppress this effect, leading to a change in phosphorescence or fluorescence.

Another potential mechanism is based on intramolecular charge transfer (ICT). The indazole ring can act as an electron donor and the nitro group as an electron acceptor. The binding of an analyte to the molecule could alter the energy of the ICT state, resulting in a shift in the absorption or emission spectrum. The chloro and bromo substituents would also play a role in modulating the electron density and the binding affinity of the molecule for specific analytes. The development of functional materials based on this compound necessitates detailed studies of its coordination chemistry and photophysical response to various chemical species.

Corrosion Inhibition Studies

The use of organic molecules as corrosion inhibitors for metals and alloys is a well-established practice in various industries. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface and form a protective barrier. Indazole derivatives, with their nitrogen-containing heterocyclic structure, have shown promise in this regard.

While specific experimental studies on the corrosion inhibition properties of this compound are not widely published, theoretical analysis based on its molecular structure can provide insights into its potential adsorption mechanism. The adsorption of an organic inhibitor onto a metal surface can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption).

Theoretical Adsorption Mechanism:

The adsorption of this compound on a metal surface, such as mild steel in an acidic medium, is proposed to occur through the following mechanisms:

Electrostatic Interaction: In an acidic solution, the indazole molecule can become protonated at the nitrogen atoms. The positively charged indazolium species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl- from the acid).

Donor-Acceptor Interaction: The molecule possesses several sites for potential chemical bonding with the metal surface. The nitrogen atoms of the indazole ring have lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate bond.

π-Electron Interaction: The aromatic indazole ring has a cloud of π-electrons that can interact with the metal surface, further strengthening the adsorption.

Back-Donation: The metal atoms can also donate electrons from their filled d-orbitals to the vacant antibonding molecular orbitals (π*) of the indazole ring, a process known as back-donation, which enhances the adsorption strength.

The presence of the nitro, bromo, and chloro substituents is expected to significantly influence the adsorption process. The electron-withdrawing nature of these groups would affect the electron density distribution across the molecule, influencing its interaction with the metal surface.

Data on a Related Compound:

To illustrate the type of data obtained in such studies, the table below presents findings for a structurally similar compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole , which has been studied as a corrosion inhibitor for mild steel in 1 M HCl. It is important to note that this data is for a different compound and is presented here for illustrative purposes only, as directly comparable data for this compound is not available in the cited literature.

| Parameter | Finding for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole |

| Inhibition Efficiency | Increases with increasing inhibitor concentration. |

| Polarization Behavior | Acts as a cathodic inhibitor. |

| Adsorption Isotherm | Obeys the Langmuir adsorption isotherm. |

This table is based on data for a related, but different, compound and is for illustrative purposes only.

The investigation of surface interactions is crucial for understanding the mechanism of corrosion inhibition. Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are often employed to visualize the morphology of the metal surface with and without the inhibitor.

In a hypothetical study of this compound, one would expect that in the absence of the inhibitor, the metal surface would exhibit significant damage due to corrosion, characterized by a rough and pitted appearance. Upon addition of the inhibitor, a smoother surface would be anticipated, indicating the formation of a protective film.

The nature of the interaction between the inhibitor molecules and the metal surface can be further elucidated using surface-sensitive spectroscopic techniques like X-ray photoelectron spectroscopy (XPS). XPS analysis could confirm the presence of nitrogen, bromine, and chlorine on the metal surface, providing direct evidence of adsorption. The binding energies of the N 1s, Br 3d, and Cl 2p core levels could also offer insights into the nature of the chemical bonds formed between the inhibitor and the metal atoms.

Development as Molecular Probes or Markers in Research Assays

The development of molecular probes and markers is essential for advancing our understanding of complex biological processes. The ability to selectively tag and visualize specific biomolecules or cellular components is a powerful tool in modern research. While the primary application of many indazole derivatives is in medicinal chemistry, the unique structure of this compound makes it a candidate for development as a research probe.

The design of a molecular probe based on this indazole would leverage its potential to interact with specific biological targets and produce a measurable signal. The mechanistic basis for such an application could involve several principles. For example, the compound could be designed to act as a fluorescent probe. In its free state, the molecule might be non-fluorescent or weakly fluorescent due to quenching effects from the nitro group or the heavy bromine atom. Upon binding to a specific protein or nucleic acid sequence, a conformational change could occur, or the local environment could be altered in such a way that the quenching is relieved, leading to a "turn-on" fluorescent signal.

Alternatively, the indazole could be functionalized with a reactive group that allows it to be covalently attached to a biomolecule of interest. The indazole moiety itself could then serve as a reporter tag, detectable by its unique spectroscopic signature or through antibody-based detection methods if it acts as a hapten. The bromine atom also presents an opportunity for use in techniques like X-ray crystallography, where its high electron density can aid in solving the phase problem for a biomolecule-ligand complex.

The development of this compound as a molecular probe is still in a nascent stage, and significant research is required to identify specific biological targets and to characterize the mechanism of interaction and signal transduction.

Future Prospects for Advanced Research on Poly-Substituted Indazoles

The field of poly-substituted indazoles, including compounds like this compound, is poised for significant advancements, extending beyond their well-established roles in medicinal chemistry. The unique chemical architecture of these molecules, characterized by a fused benzene (B151609) and pyrazole (B372694) ring system with multiple functional groups, offers a rich playground for chemical innovation. Future research is anticipated to unlock their potential in a variety of non-medicinal applications, driven by the strategic manipulation of their electronic and structural properties.

Emerging research indicates that the diverse functionalities of substituted indazoles make them promising candidates for the development of novel materials and agrochemicals. researchgate.netgoogleapis.com The presence of bromo, chloro, and nitro groups on the indazole core, as seen in this compound, significantly influences the molecule's reactivity and potential interactions, opening up avenues for advanced research in materials science and agricultural technology.

One of the key future directions lies in the exploration of poly-substituted indazoles as electronically active materials. researchgate.net The inherent aromaticity and the presence of electron-withdrawing and electron-donating groups can be tailored to create organic molecules with specific electronic properties. This makes them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to fine-tune the bandgap and charge transport properties through synthetic modifications is a particularly attractive feature for materials scientists.

In the realm of agriculture, the development of new and more effective pesticides and herbicides is a continuous necessity. Poly-substituted indazoles have already shown promise as fungicides, insecticides, and miticides. googleapis.com Future research will likely focus on designing indazole derivatives with higher potency, greater selectivity, and improved environmental profiles. The specific substitution pattern on the indazole ring can be systematically varied to optimize activity against target pests while minimizing harm to beneficial organisms and the environment. Furthermore, the investigation of indazoles as plant growth regulators presents another exciting frontier. researchgate.net

The synthesis and functionalization of poly-substituted indazoles will remain a central theme of future research. google.comchemrxiv.org The development of more efficient, selective, and sustainable synthetic methodologies is crucial for accessing a wider range of derivatives for screening and application development. This includes the exploration of novel catalytic systems and reaction pathways for the precise installation of various substituents onto the indazole scaffold.

Table 1: Potential Non-Medicinal Applications of Poly-Substituted Indazoles

| Application Area | Potential Role of Poly-Substituted Indazoles | Key Structural Features |

| Materials Science | Organic electronic components (OLEDs, OPVs, OFETs) | Tunable electronic properties, aromatic core, potential for charge transport |

| Agrochemicals | Fungicides, insecticides, miticides, plant growth regulators | Biocidal activity, target specificity, modifiable pharmacokinetic properties |

| Organic Synthesis | Versatile building blocks and intermediates | Multiple reactive sites for further functionalization |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromo-4-chloro-5-nitro-1H-indazole?

- Methodology : A typical synthesis involves reacting 3-bromo-5-nitro-1H-indazole with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. For example, in a related indazole derivative, phenacyl bromide and potassium carbonate in DMF at room temperature for 48 hours achieved a 65% yield after recrystallization from methanol .

- Key Variables : Solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometry of reagents, and reaction duration. Monitor reaction progress via TLC or HPLC.

Q. How can impurities be minimized during purification of this compound?

- Methodology : Use gradient recrystallization (e.g., methanol/water mixtures) to isolate the target compound. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structurally similar byproducts. Validate purity via melting point analysis and NMR (¹H/¹³C) .

Q. What spectroscopic techniques are critical for initial characterization?

- Methodology :

- NMR : Assign signals using ¹H and ¹³C NMR, focusing on aromatic proton environments (e.g., nitro and halogen substituents cause distinct deshielding).